4-(3-Bromophenyl)-4H-1,2,4-triazole
Overview
Description
The compound "4-(3-Bromophenyl)-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole heterocycle, which is known for its significance in medicinal chemistry due to its biological activities. The bromophenyl group attached to the triazole ring suggests potential for further chemical modifications and applications in drug development.
Synthesis Analysis
The synthesis of triazole derivatives often involves strategies such as click chemistry, as seen in the preparation of pyridyltriazole ligands with various substituted phenyl arms . Another approach includes the construction of the triazole ring through cyclization of activated dihydrazones, which was employed to synthesize 2-(3-Bromophenyl)-2H-1,2,3-triazole . These methods highlight the versatility and adaptability of triazole synthesis to incorporate different substituents, such as the 3-bromophenyl group.
Molecular Structure Analysis
The molecular structure of triazole derivatives can significantly influence their physical and chemical properties. For instance, the crystal structure of a related compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, was determined to be non-planar, with a notable dihedral angle between the thiophene and triazole rings . This non-planarity could be relevant to the 4-(3-Bromophenyl)-4H-1,2,4-triazole, affecting its stacking interactions and overall molecular geometry.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the nature of the substituents attached to the triazole ring. For example, the presence of a nitrophenyl arm in a tricarbonylrhenium complex derived from a pyridyltriazole ligand was found to quench luminescence due to non-radiative deactivation . This suggests that the electronic properties of the 4-(3-Bromophenyl)-4H-1,2,4-triazole could also be tailored by the introduction of different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The presence of a 3-bromophenyl group is likely to affect the compound's polarity, solubility, and potential for intermolecular interactions. For instance, the antimicrobial and antifungal activities of some triazole derivatives have been linked to the length of the carbon radical in the molecule, indicating that the substituents' nature can modulate the biological activity . The 3-bromophenyl group in 4-(3-Bromophenyl)-4H-1,2,4-triazole could similarly influence its biological properties and potential applications in pharmacology.
Scientific Research Applications
Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives, including 4-(3-Bromophenyl)-4H-1,2,4-triazole, have been studied for their antimicrobial and antifungal properties. These compounds are noted for their high antimicrobial effect while remaining low-toxic, making them promising pharmacological agents. Specifically, compounds like 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles show significant antimicrobial and antifungal activity (Safonov & Panasenko, 2022).
Another study focused on the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, highlighting the broad biological activity of 1,2,4-triazole derivatives, including anti-inflammatory, antiviral, antitumor, and immunostimulating effects (Safonov & Nevmyvaka, 2020).
Veterinary and Medical Applications
1,2,4-triazole derivatives, including 4-(3-Bromophenyl)-4H-1,2,4-triazole, have been explored for their potential in medical and veterinary applications. For instance, their antimicrobial and antifungal effects are of interest for the treatment of fungal diseases in animals (Ohloblina, Bushuieva, & Parchenko, 2022).
A study on the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs revealed their significant in vitro antifungal activity, indicating potential medical applications (Terzioğlu Klip et al., 2010).
Pharmaceutical Synthesis and Properties
The synthesis of new derivatives of 4-phenyl-4H-1,2,4-triazole under Suzuki cross-coupling reactions, which resulted in high-yield formation of conjugated 1,2,4-triazole arrangements, demonstrates the compound's relevance in pharmaceutical synthesis (Kudelko & Olesiejuk, 2019).
Another study explored the synthesis and antimicrobial properties of certain 1,2,4-triazole derivatives, highlighting the enhanced pharmacological properties through the introduction of various substituents (Desabattina et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some compounds have been found to inhibit the activity of AchE, affecting normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
These compounds increase dramatically under cellular damage .
Pharmacokinetics
A study on similar compounds has described their synthesis, characterization, anticancer activity, molecular docking studies, adme, and toxicity prediction .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the success of similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
4-(3-bromophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSPEKVPJHTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592397 | |
Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
375858-05-2 | |
Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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